molecular formula C11H8O2S B140713 3-Phenoxythiophene-2-carbaldehyde CAS No. 132706-25-3

3-Phenoxythiophene-2-carbaldehyde

Cat. No.: B140713
CAS No.: 132706-25-3
M. Wt: 204.25 g/mol
InChI Key: QHJDRZXMSDASSH-UHFFFAOYSA-N
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Description

3-Phenoxythiophene-2-carbaldehyde is an organic compound with the molecular formula C11H8O2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is known for its unique structure, which combines a phenoxy group with a thiophene ring, making it a valuable intermediate in organic synthesis and various chemical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxythiophene-2-carbaldehyde typically involves the condensation of thiophene derivatives with phenol derivatives under specific reaction conditions. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 2-position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-Phenoxythiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Phenoxythiophene-2-carbaldehyde is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Phenoxythiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The phenoxy and thiophene rings contribute to its ability to interact with aromatic and hydrophobic regions of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Phenoxythiophene-2-carbaldehyde is unique due to its combination of a phenoxy group with a thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of novel organic molecules and materials .

Properties

IUPAC Name

3-phenoxythiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2S/c12-8-11-10(6-7-14-11)13-9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHJDRZXMSDASSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(SC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381222
Record name 3-phenoxythiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132706-25-3
Record name 3-phenoxythiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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